Fmoc-4-Pal-OH

Peptide SAR Medicinal Chemistry Biophysical Screening

Fmoc-4-Pal-OH (CAS 169555-95-7) is a non-substitutable Fmoc-protected building block for solid-phase peptide synthesis. Its 4-pyridyl side chain delivers a basic pKa (~5.2–6.0), hydrogen-bond acceptor capability, and metal-coordination potential—properties fundamentally absent in generic aromatic residues such as Fmoc-Phe-OH. This enables pH-dependent conformational switching, solubility modulation, and targeted metal-binding in peptide APIs. Essential for SAR campaigns and GMP-aligned manufacturing, it is supplied at ≥98% HPLC purity with a multi-sourced, stable supply chain to de-risk procurement.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 169555-95-7
Cat. No. B557561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-Pal-OH
CAS169555-95-7
Synonyms169555-95-7; Fmoc-L-4-Pyridylalanine; Fmoc-3-(4-pyridyl)-L-alanine; Fmoc-beta-(4-pyridyl)-Ala-OH; Fmoc-L-3-(4-Pyridyl)-alanine; FMOC-4-PAL-OH; Fmoc-Ala(4-pyridyl)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoicacid; N-FMOC-3-(4-PYRIDYL)-L-ALANINE; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoicacid; 169555-93-5; N-Fmoc-3-(4-Pyridyl); Fmoc-3-(4-pyridyl)-D-alanine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridyl)propanoicacid; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(PYRIDIN-4-YL)PROPANOICACID; AmbotzFAA1698; AC1LJQMO; FMOC-L-4PAL-OH; FMOC-L-4-PAL; Fmoc--(4-pyridyl)-Ala-OH; 47294_ALDRICH; SCHEMBL119545; FMOC-ALA(4-PYRI)-OH; Fmoc-3-(4-pyridyl)-Ala-OH; FMOC-4'-PYRIDYL-L-ALA
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeySCSSXJVRZMQUKA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-Pal-OH (CAS 169555-95-7): Key Properties and Procurement Considerations for Solid-Phase Peptide Synthesis


Fmoc-4-Pal-OH (CAS 169555-95-7), also known as N-α-Fmoc-3-(4-pyridyl)-L-alanine, is an alanine derivative used as a building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) . This compound features an Fmoc-protected amino group and a side chain consisting of a 4-pyridylmethyl moiety. The Fmoc group provides standard base-labile protection for the α-amino group during peptide elongation, while the 4-pyridyl side chain confers distinct electronic and hydrogen-bonding properties to peptides into which it is incorporated [1].

Why Fmoc-4-Pal-OH Cannot Be Substituted with Generic Aromatic Fmoc-Amino Acids in Peptide Design


In peptide synthesis, substituting Fmoc-4-Pal-OH with a generic aromatic Fmoc-amino acid (e.g., Fmoc-Phe-OH or Fmoc-Tyr(tBu)-OH) is not functionally equivalent. The 4-pyridyl side chain of Fmoc-4-Pal-OH contains a nitrogen atom at the para position, which confers a basic pKa (~5.2-6.0, class-level inference) and hydrogen-bond acceptor capability absent in phenylalanine . This difference fundamentally alters the peptide's electronic distribution, solubility profile, and potential for specific intermolecular interactions (e.g., metal coordination, pH-dependent conformational changes). Generic aromatic residues cannot replicate these properties, making Fmoc-4-Pal-OH a necessary and non-substitutable building block for introducing these specific physicochemical and functional attributes .

Quantitative Differentiation of Fmoc-4-Pal-OH Against Close Analogs: A Data-Driven Procurement Guide


Electronic and Lipophilic Modulation: Fmoc-4-Pal-OH vs. Fmoc-Phe-OH and Fmoc-Tyr(tBu)-OH

Fmoc-4-Pal-OH provides a starkly different electronic environment compared to common aromatic amino acids like phenylalanine (Phe) or tyrosine (Tyr). The presence of the nitrogen heteroatom in the pyridyl ring drastically alters the electronic distribution and hydrogen-bonding potential. This is quantitatively reflected in key calculated properties. For instance, the Topological Polar Surface Area (TPSA) for Fmoc-4-Pal-OH is 88.52 Ų [1], compared to a TPSA of approximately 66.8 Ų for Fmoc-Phe-OH (PubChem CID 7019502) [2]. The higher TPSA for Fmoc-4-Pal-OH indicates a greater capacity for polar interactions and potentially improved aqueous solubility. Furthermore, its calculated partition coefficient (LogP) is 3.91 [1], suggesting a unique amphiphilic balance compared to the more hydrophobic Fmoc-Phe-OH (LogP ~4.3) [3].

Peptide SAR Medicinal Chemistry Biophysical Screening

Chiral Purity as a Procurement Differentiator: Quantifying Optical Rotation Against a Baseline

Maintaining stereochemical integrity is paramount in peptide synthesis. Fmoc-4-Pal-OH is offered with well-defined and quantifiable optical purity. The specific optical rotation is -45° ± 3° (C=1, DMF) [1]. This value is a critical parameter for lot-to-lot consistency and serves as a benchmark against a racemic baseline (theoretical specific rotation of 0°).

Peptide Synthesis Chiral Purity Quality Control

Comparing Supply Chain Viability: Fmoc-4-Pal-OH vs. Fmoc-3-Pal-OH and Fmoc-2-Pal-OH

The procurement value of a specialized building block is partly determined by its availability and supply chain robustness. Fmoc-4-Pal-OH is widely stocked by major global research chemical suppliers, including Thermo Fisher Scientific, TCI America, MedChemExpress, and TargetMol, ensuring consistent availability and competitive pricing . In contrast, its positional isomers, Fmoc-3-Pal-OH (Fmoc-3-(3-pyridyl)-L-alanine) and Fmoc-2-Pal-OH, are less commonly cataloged as standard stock items, which can lead to longer lead times and higher costs for custom synthesis [1].

Procurement Supply Chain Analytical Standards

Comparative Stability and Storage: Supporting Long-Term Project Viability

For procurement and long-term project planning, understanding compound stability is essential. Fmoc-4-Pal-OH is documented to be stable under standard laboratory storage conditions. According to vendor specifications, the powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C . This stability profile is consistent with the well-established Fmoc class of protecting groups, which is known for its predictable base-lability and shelf-life [1].

Compound Management Stability Storage

Optimal Research and Industrial Application Scenarios for Fmoc-4-Pal-OH


Structure-Activity Relationship (SAR) Studies to Modulate Peptide Biophysical Properties

Fmoc-4-Pal-OH is optimally employed in SAR campaigns to fine-tune the physicochemical properties of lead peptide candidates. Its distinct LogP (3.91) and TPSA (88.52 Ų) [1], compared to phenylalanine (LogP ~4.3, TPSA ~66.8 Ų), make it a strategic choice for replacing Phe or Tyr residues to systematically alter a peptide's overall lipophilicity, aqueous solubility, and potential for crossing biological membranes. This allows medicinal chemists to improve drug-like properties such as metabolic stability and oral bioavailability.

Synthesis of Peptides for Targeted Metal Coordination and Receptor Binding Studies

The 4-pyridyl nitrogen in Fmoc-4-Pal-OH serves as a specific hydrogen-bond acceptor and a potential ligand for metal ions. This enables its use in the synthesis of peptides designed to bind metal cofactors, act as catalytic mimics, or target receptors where a basic, polar interaction is required. It is a critical tool for researchers investigating metal-peptide interactions or designing peptides that rely on precise, directional non-covalent interactions with their target.

Development of pH-Responsive Peptide Materials and Self-Assembling Systems

The basicity of the 4-pyridyl side chain (pKa ~5.2-6.0, class-level inference) makes Fmoc-4-Pal-OH a valuable building block for creating peptides with pH-dependent properties. Incorporating this residue can lead to conformational changes, altered solubility, or triggered self-assembly in response to pH shifts. This is highly relevant for designing smart biomaterials, drug delivery vehicles that release their cargo in specific cellular compartments (e.g., endosomes/lysosomes), or biosensors that detect changes in the local environment.

Specialized Building Block for Large-Scale or Commercial Peptide API Synthesis

For process chemists developing robust, scalable manufacturing routes for peptide active pharmaceutical ingredients (APIs), Fmoc-4-Pal-OH is a reliable choice due to its multi-sourced supply chain and well-documented stability . The availability of this derivative from numerous major suppliers mitigates single-source supply chain risk, while its defined storage and handling parameters support the development of reproducible, GMP-aligned manufacturing processes for peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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